molecular formula C5H3ClFNO2S B3079089 3-Fluoropyridine-4-sulfonyl chloride CAS No. 1060802-50-7

3-Fluoropyridine-4-sulfonyl chloride

Cat. No. B3079089
CAS RN: 1060802-50-7
M. Wt: 195.6 g/mol
InChI Key: JPSWDCLSCYOSMB-UHFFFAOYSA-N
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Description

3-Fluoropyridine-4-sulfonyl chloride is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a sulfonyl chloride group attached to the 4th position and a fluorine atom attached to the 3rd position of the pyridine ring .


Synthesis Analysis

The synthesis of fluorinated pyridines, including 3-Fluoropyridine-4-sulfonyl chloride, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis of 3-Fluoropyridine-4-sulfonyl chloride could involve the sulfonation of the corresponding pyridines or diazotation of 3-aminopyridines, followed by substitution of the diazo group with the sulfonyl group .


Molecular Structure Analysis

The molecular structure of 3-Fluoropyridine-4-sulfonyl chloride is characterized by the presence of a fluorine atom and a sulfonyl chloride group attached to the pyridine ring . The presence of these groups can influence the physical and chemical properties of the compound .


Chemical Reactions Analysis

Fluoropyridines, including 3-Fluoropyridine-4-sulfonyl chloride, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They can undergo various chemical reactions, such as nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoropyridine-4-sulfonyl chloride are influenced by the presence of the fluorine atom and the sulfonyl chloride group . Fluoropyridines have interesting and unusual physical, chemical and biological properties .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, such as 3-Fluoropyridine-4-sulfonyl chloride, are often used in the synthesis of various organic compounds. They have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .

2. Potential Imaging Agents for Biological Applications Fluoropyridines, including 3-Fluoropyridine-4-sulfonyl chloride, could potentially be used as imaging agents for various biological applications. For example, synthetic routes towards 18 F-substituted pyridines present a special interest as potential imaging agents .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents . As such, 3-Fluoropyridine-4-sulfonyl chloride could potentially be used in this process.

Analyses of Steroid Hormones

Mass spectrometry technologies have been applied for analyses of steroid hormones as biomarkers in endocrinology and pathology diagnoses . Given the unique properties of fluorinated compounds, 3-Fluoropyridine-4-sulfonyl chloride could potentially be used in these analyses.

Residuals in Food Safety Concerns

Mass spectrometry has also been used to detect residuals in food safety concerns . Given the unique properties of fluorinated compounds, 3-Fluoropyridine-4-sulfonyl chloride could potentially be used in these analyses.

Future Directions

The development of fluorinated chemicals, including 3-Fluoropyridine-4-sulfonyl chloride, has been steadily increasing . They have potential applications in various fields, such as agriculture and medicine . Future research could focus on improving the synthesis methods and exploring new applications for these compounds .

Mechanism of Action

Target of Action

3-Fluoropyridine-4-sulfonyl chloride is primarily used in the synthesis of fluorinated pyridines . The primary targets of this compound are organic groups that participate in Suzuki–Miyaura (SM) coupling reactions . These targets include electrophilic organic groups, which undergo oxidative addition, and nucleophilic organic groups, which undergo transmetalation .

Mode of Action

The compound interacts with its targets through a process known as SM coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Fluoropyridine-4-sulfonyl chloride involve the formation of carbon–carbon bonds . The compound’s action in SM coupling reactions leads to the formation of new carbon–carbon bonds, which can have significant downstream effects in the synthesis of complex organic molecules .

Result of Action

The result of the action of 3-Fluoropyridine-4-sulfonyl chloride is the formation of new carbon–carbon bonds through SM coupling reactions . This can lead to the synthesis of a variety of complex organic molecules, including fluorinated pyridines .

Action Environment

The action of 3-Fluoropyridine-4-sulfonyl chloride is influenced by various environmental factors. For instance, the success of SM coupling reactions depends on the reaction conditions, which need to be exceptionally mild and functional group tolerant . Additionally, the stability of the compound and its reactivity can be influenced by factors such as temperature and the presence of other reagents .

properties

IUPAC Name

3-fluoropyridine-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-1-2-8-3-4(5)7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSWDCLSCYOSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropyridine-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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